Methyl 3,5-diacetamidobenzoate
Description
Methyl 3,5-diacetamidobenzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetamido groups, and the carboxyl group is esterified with methanol
Properties
CAS No. |
61544-70-5 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 3,5-diacetamidobenzoate |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-10-4-9(12(17)18-3)5-11(6-10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
PKEGOQLYQQVVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamidobenzoate typically involves the acylation of 3,5-diaminobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions generally include:
Acylation: 3,5-diaminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures.
Esterification: The resulting 3,5-diacetamidobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed until the esterification is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors to mix 3,5-diaminobenzoic acid with acetic anhydride and a base.
Continuous Esterification: Employing continuous flow reactors for the esterification step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Iodination Reactions
Methyl 3,5-diacetamidobenzoate undergoes regioselective triiodination under acidic conditions to form 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a precursor for metrizoic acid. Key parameters include:
Reaction Conditions
Mechanism
The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating acetamido groups. Hydrolysis of one acetamido group occurs concurrently, yielding the 5-amino intermediate .
Performance Data
| Parameter | Value/Outcome | Source |
|---|---|---|
| Yield | >90% (purity >98%) | |
| Byproducts | <2% diiodinated contaminants | |
| Reaction Time | 2–4 hours at 85°C |
Hydrolysis of Acetamido Groups
Controlled acidic hydrolysis selectively removes one acetamido group, critical for subsequent functionalization:
Conditions
Outcomes
-
Hydrolysis at the 5-position yields 3-acetamido-5-aminobenzoic acid .
-
Over-hydrolysis leads to diaminobenzoic acid, necessitating precise pH control .
N-Alkylation and Acetylation
The 5-amino group undergoes further modifications to synthesize metrizoic acid derivatives:
Steps
-
N-Alkylation: Reacting with alkyl halides (e.g., methyl iodide) in basic media .
-
Acetylation: Treating with acetic anhydride to reintroduce the acetamido group .
Example Pathway
Comparative Reactivity in Solvents
Solvent choice impacts reaction efficiency and byproduct formation:
| Solvent | Reaction Rate | Byproduct Formation | Preferred Use Case |
|---|---|---|---|
| Water | Moderate | Low | Large-scale iodination |
| CH₃CN | Fast | High | Small-scale reactions |
| DMSO | Slow | Moderate | Specialty synthesis |
Stability and Byproduct Control
Scientific Research Applications
Methyl 3,5-diacetamidobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3,5-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Modulate Receptors: By interacting with cellular receptors, leading to altered signal transduction pathways.
Affect Gene Expression: By influencing transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of acetamido groups.
Methyl 3,5-dinitrobenzoate: Contains nitro groups instead of acetamido groups.
Methyl 3,5-dihydroxybenzoate: Features hydroxyl groups in place of acetamido groups.
Uniqueness: Methyl 3,5-diacetamidobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of acetamido groups allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
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